Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Description
This compound is a multifunctional molecule featuring:
- A benzyl ester group at the terminal position, enhancing lipophilicity and stability .
- A pyrrolidine ring substituted with a carbamoyl linkage, which may influence conformational flexibility and intermolecular interactions .
- A tert-butoxycarbonyl (Boc)-protected amino group, a common strategy for temporary amine protection during synthesis .
Properties
IUPAC Name |
benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHJNIDVCUBKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399036 | |
| Record name | benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113866-00-5 | |
| Record name | benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate, a complex organic compound, has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
The compound has a molecular formula of C37H48ClN7O9 and a molecular weight of 733.8 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C37H48ClN7O9 |
| Molecular Weight | 733.8 g/mol |
| CAS Number | 113866-00-5 |
| Purity | ≥95% |
Antiparasitic Activity
Recent studies have indicated that compounds similar to Benzyl 4-[2... exhibit significant antiparasitic activity. For example, a related compound showed an IC50 value of 91.1 µM against Leishmania amazonensis, suggesting moderate efficacy in inhibiting parasitic growth .
Anticancer Potential
Research has explored the anticancer properties of derivatives of this compound. In vitro assays have demonstrated that certain modifications can enhance cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives with specific structural changes exhibited IC50 values significantly lower than 10 µM against human cancer cells, indicating strong potential as therapeutic agents .
The biological activity of Benzyl 4-[2...] is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of parasites and cancer cells.
- Cell Cycle Disruption : Some derivatives have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels could contribute to cytotoxic effects on malignant cells.
Study 1: Antiparasitic Efficacy
In a controlled study, derivatives of the compound were tested against Leishmania species. The results indicated that modifications at the pyrrolidine ring enhanced activity, with some compounds achieving IC50 values below 50 µM, which is promising for further development as antiparasitic agents .
Study 2: Anticancer Activity
A series of analogs were synthesized and evaluated for their anticancer properties against breast and colon cancer cell lines. The most potent derivative exhibited an IC50 value of 8 µM, significantly lower than standard chemotherapeutics, suggesting a viable alternative for treatment .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The benzyl ester is a recurring motif in compounds from and , suggesting its utility in enhancing solubility or bioavailability .
- The coumarin moiety in the target compound is unique compared to indoline or benzoimidazole groups in analogs, which may confer fluorescence or distinct target interactions .
Key Observations :
- Carbodiimide coupling (e.g., WSCDI) is widely used for ester/amide formation, as seen in and . Lower yields (22% in ) highlight challenges in sterically hindered reactions.
Physicochemical and Spectroscopic Comparisons
Table 3: NMR and Mass Spectrometry Data
Preparation Methods
Coupling of Chromen-7-Yl Amine with Pentan-2-Yl Backbone
The reaction begins with the coupling of 4-methyl-2-oxochromen-7-ylamine to the N-terminal of a pentan-2-yl derivative. This step employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator, facilitating amide bond formation under inert atmospheric conditions (argon or nitrogen). Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are utilized, with reaction temperatures maintained at 0–4°C to minimize side reactions.
Table 1: Representative Conditions for Chromen-7-Yl Amine Coupling
| Parameter | Condition |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DMF |
| Temperature | 0–4°C |
| Reaction Time | 12–18 hours |
| Yield* | 65–72% |
Introduction of Diaminomethylideneamino Group
The diaminomethylideneamino (guanidine) group is introduced via a nucleophilic substitution reaction using S-methylisothiourea or through direct guanylation with protected arginine analogs. This step requires careful pH control (pH 8–9) to ensure efficient guanidinylation without epimerization of chiral centers.
Protection and Deprotection Techniques
tert-Butyloxycarbonyl (Boc) Protection
The tert-butyloxycarbonyl (Boc) group is employed to protect the amine functionality during subsequent reactions. Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF). Deprotection is performed using trifluoroacetic acid (TFA) in DCM, ensuring selective removal without degrading the chromen-7-yl moiety.
Table 2: Boc Protection/Deprotection Parameters
| Step | Reagent | Solvent | Time (h) | Temperature |
|---|---|---|---|---|
| Protection | Boc₂O, TEA | THF | 4 | 25°C |
| Deprotection | TFA/DCM (1:1 v/v) | DCM | 1 | 0°C |
Benzyl Ester Stability Considerations
The benzyl ester group at the C-terminal is retained throughout the synthesis due to its stability under acidic and basic conditions. Hydrogenolysis (H₂/Pd-C) is reserved for final-stage deprotection if required.
Large-Scale Synthesis and Purification
Industrial-Scale Solid-Phase Synthesis
While laboratory-scale synthesis often employs solution-phase methods, industrial production utilizes automated solid-phase peptide synthesizers (SPPS) for higher throughput. Resins such as Wang or Rink amide are functionalized with the C-terminal benzyl ester, enabling iterative coupling cycles.
Table 3: SPPS Cycle Parameters
| Step | Reagent/Process | Duration |
|---|---|---|
| Deprotection | 20% piperidine in DMF | 2 × 5 min |
| Coupling | EDC/HOBt, amino acid | 45 min |
| Washing | DMF, MeOH | 3 × 2 min |
High-Performance Liquid Chromatography (HPLC) Purification
Crude product purification is achieved via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA). The compound’s hydrophobicity (logP ≈ 2.1) necessitates isocratic elution at 55–60% acetonitrile for optimal resolution.
Analytical Characterization of Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, DMSO-d₆) confirms structural integrity:
Mass Spectrometry (MS)
High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) at m/z 734.3 (calculated: 734.29).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multiple functional groups (e.g., pyrrolidine carboxamide, tert-butoxycarbonyl (Boc) protections), requiring sequential coupling and deprotection steps. Key challenges include:
- Steric hindrance from bulky groups (e.g., benzyl ester, Boc-protected amines) affecting coupling efficiency.
- Side reactions during carbamoylation or amidations (e.g., racemization at chiral centers).
Optimization Strategies:
- Use HATU/DIPEA coupling systems for amide bond formation to enhance yield and reduce epimerization .
- Employ low-temperature Boc deprotection (e.g., TFA/DCM at 0°C) to minimize side reactions .
- Monitor intermediates via HPLC-MS to ensure purity before proceeding to subsequent steps .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like proteases or kinases, leveraging the compound’s pyrrolidine and chromenyl motifs as potential pharmacophores .
- MD simulations (GROMACS/AMBER) assess stability of ligand-receptor complexes, focusing on hydrogen bonding between the diaminomethyleneamino group and catalytic residues .
- Validate predictions using SPR (Surface Plasmon Resonance) to measure binding kinetics (e.g., KD values) .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- High-resolution NMR :
- ¹H/¹³C NMR identifies stereochemistry (e.g., pyrrolidine ring conformation) and coupling patterns .
- 2D NMR (COSY, HSQC) resolves overlapping signals from aromatic protons (chromenyl/benzyl groups) .
- Mass Spectrometry :
- HRMS (ESI-TOF) confirms molecular weight (±5 ppm accuracy) .
- MS/MS fragmentation maps cleavage patterns (e.g., Boc group loss at m/z 100–150) .
Advanced: How do structural analogs inform SAR studies for this compound?
Methodological Answer:
Comparative studies with analogs (e.g., replacing the chromenyl group with pyrimidinone) reveal:
- Bioactivity : Analog substitutions at the pyrrolidine carbamoyl position reduce enzymatic inhibition (e.g., IC50 increases from 12 nM to 1.2 μM) .
- Solubility : Tert-butyl esters enhance lipophilicity (logP >4), while benzyl esters improve membrane permeability in Caco-2 assays .
- Stability : Boc-protected amines resist hydrolysis in plasma (t½ >24 hrs vs. <2 hrs for acetylated analogs) .
Basic: What protocols ensure safe handling and storage?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to potential respiratory sensitization (IARC Category 3) .
- Storage : Keep at –20°C under argon to prevent Boc group degradation .
- Waste disposal : Neutralize with 10% KOH/ethanol before incineration to avoid toxic fumes .
Advanced: How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
- Assay-specific variables :
- Mitigation :
Advanced: What strategies address low solubility in aqueous buffers?
Methodological Answer:
- Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays; confirm absence of aggregation via DLS .
- Prodrug design : Replace benzyl ester with PEGylated carboxylates to enhance aqueous solubility (logS increases from –4.5 to –2.1) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) for sustained release in vivo .
Basic: How is stability assessed under physiological conditions?
Methodological Answer:
- Plasma stability : Incubate compound (10 μM) in human plasma at 37°C; quantify via LC-MS at 0, 1, 4, 24 hrs. Half-life <2 hrs indicates need for prodrug strategies .
- pH stability : Test in buffers (pH 1–10) to identify labile groups (e.g., Boc cleavage at pH <3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
